molecular formula C13H8BrF3O B7992774 (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol

(3-Bromophenyl)(3,4,5-trifluorophenyl)methanol

Cat. No.: B7992774
M. Wt: 317.10 g/mol
InChI Key: PGXJCZZXUPZGLM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3,4,5-trifluorophenyl)methanol is an organic compound with the molecular formula C13H8BrF3O. It is characterized by the presence of a bromophenyl group and a trifluorophenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3,4,5-trifluorobenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Bromophenyl)(3,4,5-trifluorophenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol exhibits unique properties due to the presence of both bromine and trifluoromethyl groups. These groups confer distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3-bromophenyl)-(3,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6,13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXJCZZXUPZGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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